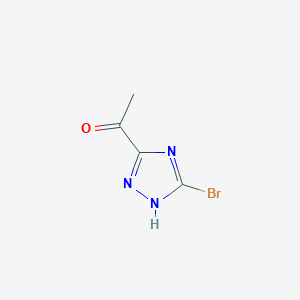
1-(5-Bromo-4H-1,2,4-triazol-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-4H-1,2,4-triazol-3-yl)ethan-1-one is a compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. Triazoles are known for their versatile biological activities and are used in various pharmaceutical applications . The specific structure of 1-(5-Bromo-4H-1,2,4-triazol-3-yl)ethan-1-one includes a bromine atom at the 5-position of the triazole ring, which can influence its reactivity and biological properties.
Vorbereitungsmethoden
The synthesis of 1-(5-Bromo-4H-1,2,4-triazol-3-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the cyclocondensation of appropriate precursors under controlled conditions. For instance, the reaction of 5-amino-1,2,4-triazole with bromoacetyl bromide in the presence of a base can yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(5-Bromo-4H-1,2,4-triazol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-4H-1,2,4-triazol-3-yl)ethan-1-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-4H-1,2,4-triazol-3-yl)ethan-1-one involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. For example, triazole-containing compounds can inhibit cytochrome P450 enzymes by binding to the heme iron . This interaction can disrupt the enzyme’s catalytic activity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(5-Bromo-4H-1,2,4-triazol-3-yl)ethan-1-one can be compared with other triazole derivatives, such as:
- 3-Bromo-1H-1,2,4-triazole
- 5-Bromo-1H-1,2,4-triazole
- 1-(4-Chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid
These compounds share the triazole core but differ in their substituents, which can influence their reactivity and biological activities . The presence of the ethanone group in 1-(5-Bromo-4H-1,2,4-triazol-3-yl)ethan-1-one adds unique properties, such as increased reactivity towards nucleophiles and potential for forming hydrogen bonds.
Eigenschaften
Molekularformel |
C4H4BrN3O |
|---|---|
Molekulargewicht |
190.00 g/mol |
IUPAC-Name |
1-(5-bromo-1H-1,2,4-triazol-3-yl)ethanone |
InChI |
InChI=1S/C4H4BrN3O/c1-2(9)3-6-4(5)8-7-3/h1H3,(H,6,7,8) |
InChI-Schlüssel |
CKAWTPMKWIRDEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NNC(=N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


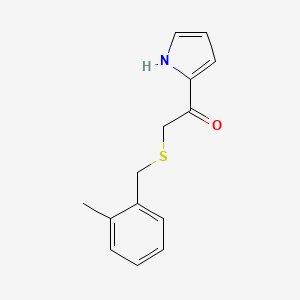
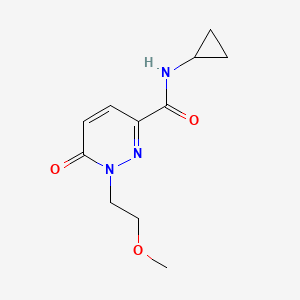
![(R)-N-(2-((1-(3-(Trifluoromethyl)phenyl)ethyl)amino)-1H-benzo[d]imidazol-4-yl)acetamide](/img/structure/B14907752.png)
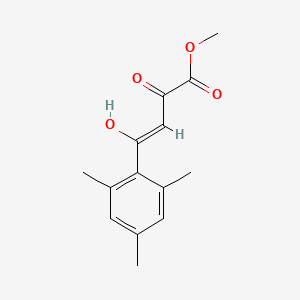
![Bicyclo[2.2.0]hexan-1-ylmethanamine](/img/structure/B14907780.png)

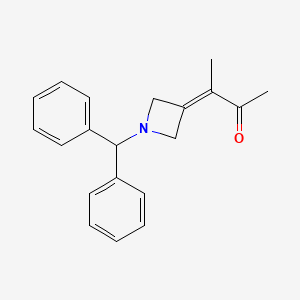
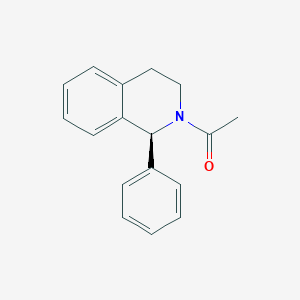
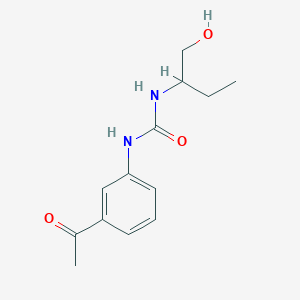
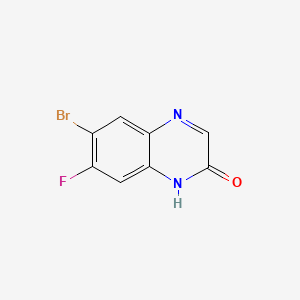
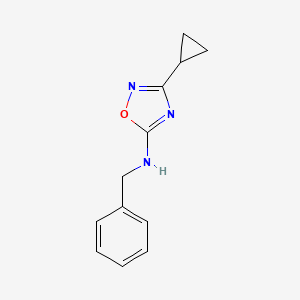
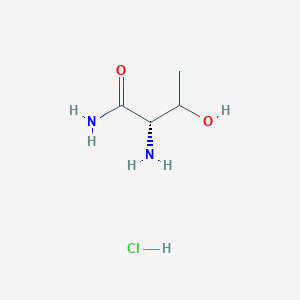

![1-[(4-methylphenyl)sulfonyl]-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14907823.png)
